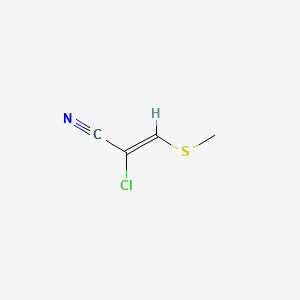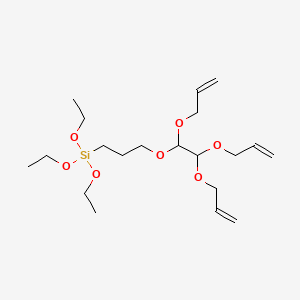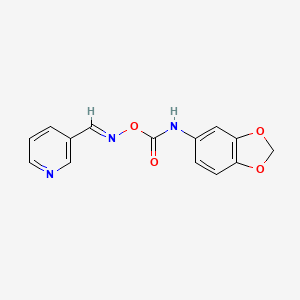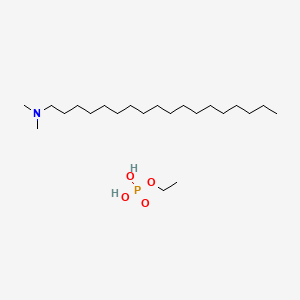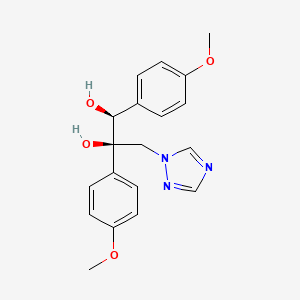
1,2-Propanediol, 1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that features a combination of methoxyphenyl groups and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes.
Attachment of methoxyphenyl groups: This step might involve electrophilic aromatic substitution reactions where methoxy groups are introduced to the phenyl rings.
Formation of the propanediol backbone: This could involve aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediol, 1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups to the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Could be used in the production of advanced materials or as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and methoxyphenyl groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediol, 1,2-bis(4-hydroxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure but with hydroxy groups instead of methoxy groups.
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 1,2-Propanediol, 1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- might confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets compared to its analogs with different substituents.
Propiedades
Número CAS |
107659-46-1 |
|---|---|
Fórmula molecular |
C19H21N3O4 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
(1S,2R)-1,2-bis(4-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C19H21N3O4/c1-25-16-7-3-14(4-8-16)18(23)19(24,11-22-13-20-12-21-22)15-5-9-17(26-2)10-6-15/h3-10,12-13,18,23-24H,11H2,1-2H3/t18-,19-/m0/s1 |
Clave InChI |
ZJADLCCOVDWBCP-OALUTQOASA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H]([C@](CN2C=NC=N2)(C3=CC=C(C=C3)OC)O)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C(CN2C=NC=N2)(C3=CC=C(C=C3)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



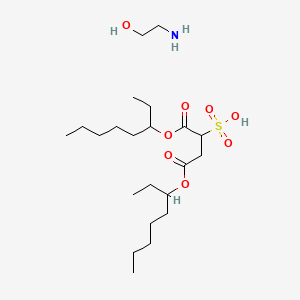
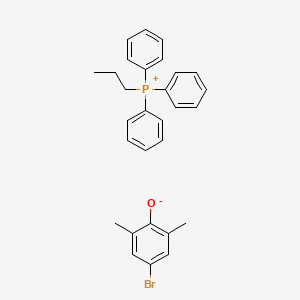
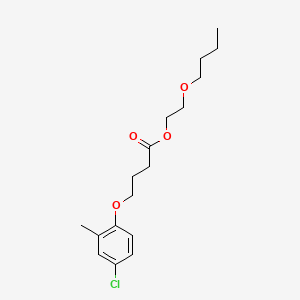

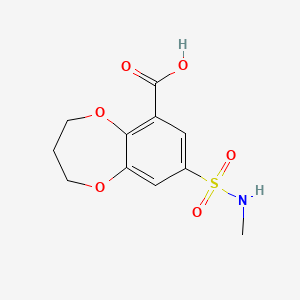
![6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B12684187.png)

